2-{[4-hydroxy-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide
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Overview
Description
2-{[4-hydroxy-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide is a complex organic compound that features a pyrimidine ring substituted with a trifluoromethyl group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-hydroxy-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a cyclization reaction involving ethyl trifluoroacetoacetate and thiourea.
Substitution Reactions: The hydroxyl and trifluoromethyl groups are introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the trifluoromethyl group and the hydroxyl group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halides, amines, thiols
Major Products
Sulfoxides and Sulfones: Formed through oxidation of the sulfanyl group
Reduced Derivatives: Formed through reduction of the pyrimidine ring and acetamide group
Substituted Derivatives: Formed through nucleophilic substitution reactions
Scientific Research Applications
2-{[4-hydroxy-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide has a wide range of applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer, antiviral, and antimicrobial agent.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its unique structural features.
Industrial Applications: The compound is utilized in the synthesis of herbicides, pesticides, and fungicides.
Mechanism of Action
The mechanism of action of 2-{[4-hydroxy-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
4-hydroxy-6-(trifluoromethyl)pyrimidine-2-thiol: Shares the pyrimidine ring and trifluoromethyl group but lacks the acetamide and 4-methylphenyl groups.
2-mercapto-6-(trifluoromethyl)-4-pyrimidinol: Similar structure but with a mercapto group instead of the sulfanyl group.
Uniqueness
2-{[4-hydroxy-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound for various applications .
Properties
Molecular Formula |
C14H12F3N3O2S |
---|---|
Molecular Weight |
343.33 g/mol |
IUPAC Name |
N-(4-methylphenyl)-2-[[6-oxo-4-(trifluoromethyl)-1H-pyrimidin-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C14H12F3N3O2S/c1-8-2-4-9(5-3-8)18-12(22)7-23-13-19-10(14(15,16)17)6-11(21)20-13/h2-6H,7H2,1H3,(H,18,22)(H,19,20,21) |
InChI Key |
RUNIQAKDZXKRAN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC(=CC(=O)N2)C(F)(F)F |
Origin of Product |
United States |
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